1-(6-Methyl-2,4-diphenyl-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone
Overview
Description
1-(6-Methyl-2,4-diphenyl-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone is a heterocyclic compound that belongs to the class of tetrahydropyrimidines. This compound is characterized by a pyrimidine ring that is partially hydrogenated and substituted with methyl and phenyl groups. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(6-Methyl-2,4-diphenyl-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone can be achieved through several synthetic routes. One common method involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the tetrahydropyrimidine ring. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
1-(6-Methyl-2,4-diphenyl-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of fully hydrogenated pyrimidine derivatives.
Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-Methyl-2,4-diphenyl-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(6-Methyl-2,4-diphenyl-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(6-Methyl-2,4-diphenyl-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydropyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the pyrimidine ring.
Phenyl-substituted pyrimidines: These compounds have phenyl groups attached to the pyrimidine ring, similar to this compound.
Methyl-substituted pyrimidines: These compounds have methyl groups attached to the pyrimidine ring. The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(6-methyl-2,4-diphenyl-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-13-17(14(2)22)18(15-9-5-3-6-10-15)21-19(20-13)16-11-7-4-8-12-16/h3-12,18-21H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOMXNOKJLDWSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.